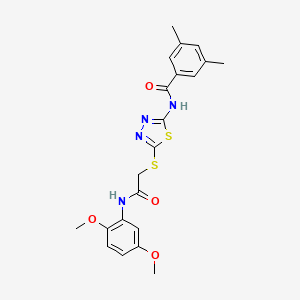
N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound . The molecule also has an amine group, which is a basic functional group consisting of a nitrogen atom attached to hydrogen atoms, alkyl groups, or aryl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the amine group might participate in reactions like acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, the synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives highlighted their potential as antibacterial and antifungal agents due to their nitrogen heterocycles, which exhibit significant biological activities (Ameen & Qasir, 2017).
Anticancer Potential
The exploration of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives for their in vitro anticancer activity against a panel of human cancer cell lines (e.g., melanoma, leukemia, cervical cancer, and breast cancer) has demonstrated promising results. Some derivatives exhibited significant inhibitory effects, indicating the anticancer potential of 1,3,4-thiadiazole compounds (Tiwari et al., 2017).
Synthesis Methods
Research on the synthesis of thiadiazoles, including 1,3,4-thiadiazole compounds, has revealed various methods for their production, highlighting their significance in medicinal chemistry. The electrochemical oxidative intramolecular N-S bond formation for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles is an example of a novel method that offers a catalyst- and oxidant-free approach at room temperature (Yang et al., 2020).
Antimicrobial and Anti-Inflammatory Properties
Compounds containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The synthesis and pharmacological evaluation of several bis-heterocyclic derivatives of thiadiazoles have demonstrated significant antimicrobial and anti-inflammatory activities, underscoring the therapeutic potential of thiadiazole derivatives (Kumar & Panwar, 2015).
Mécanisme D'action
Target of Action
It’s known that compounds with similar structures, such as 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, have stimulant activities on the central nervous system due to the increase of monoaminergic transmission .
Mode of Action
Based on its structural similarity to 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, it can be inferred that it might interact with monoamine receptors in the central nervous system, leading to increased monoaminergic transmission .
Biochemical Pathways
Based on its structural similarity to 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, it can be inferred that it might affect the monoaminergic pathways in the central nervous system .
Result of Action
Based on its structural similarity to 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, it can be inferred that it might lead to increased monoaminergic transmission in the central nervous system, which could result in stimulant effects .
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-7-13(2)9-14(8-12)19(27)23-20-24-25-21(31-20)30-11-18(26)22-16-10-15(28-3)5-6-17(16)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUPEHPUHWKLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
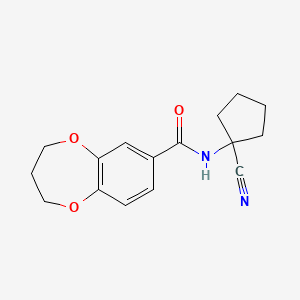
![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2457618.png)
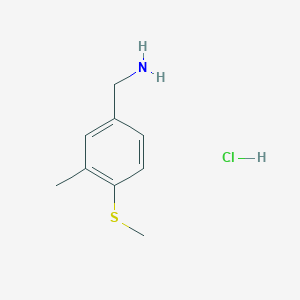
![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)


![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2457624.png)
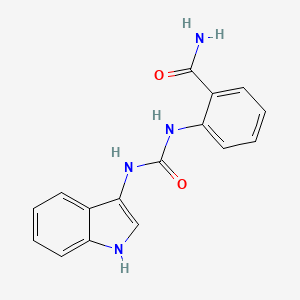
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)
![{[Benzenesulfonylimino-(4-fluoro-phenyl)-methyl]-amino}-acetic acid](/img/structure/B2457629.png)
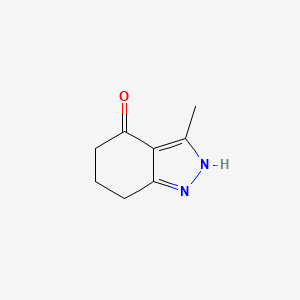
![2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2457634.png)
